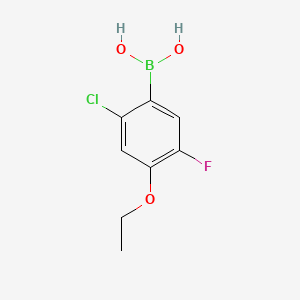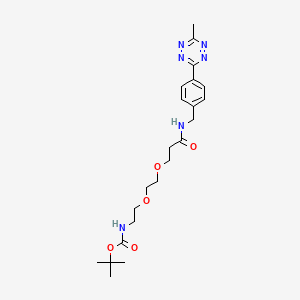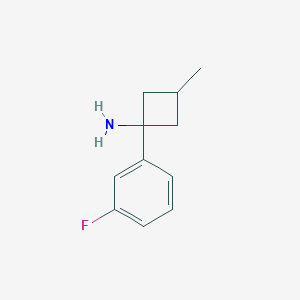
6-Fluoro isatinic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro isatinic anhydride can be achieved through several methods. One common approach involves the cyclization of anthranilic acids using phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . Another method involves the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts . Additionally, the transformation of phthalic anhydride derivatives through reactions with trimethylsilyl azide can also yield isatoic anhydride derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of phosgene and its analogs, although effective, is often avoided due to their high toxicity .
化学反应分析
Types of Reactions: 6-Fluoro isatinic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce different reduced forms of the compound .
科学研究应用
6-Fluoro isatinic anhydride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Fluoro isatinic anhydride involves its interaction with specific molecular targets and pathways. For example, isatin derivatives are known to inhibit monoamine oxidase enzymes, which play a key role in the catabolism of neuroamines . By inhibiting these enzymes, this compound can increase the levels of neurotransmitters such as dopamine in the brain, potentially offering therapeutic benefits for neurodegenerative diseases .
相似化合物的比较
Isatin: The parent compound, known for its pharmacological activity and use in synthetic chemistry.
Oxindole: A structurally similar compound with different chemical properties and applications.
Phthalimide: Another related compound used in the synthesis of various nitrogen-containing heterocycles.
Uniqueness: This fluorine substitution can significantly alter the compound’s electronic properties, making it more suitable for specific reactions and applications compared to its non-fluorinated counterparts .
属性
分子式 |
C18H6F2N2O7 |
|---|---|
分子量 |
400.2 g/mol |
IUPAC 名称 |
(6-fluoro-2,3-dioxoindole-1-carbonyl) 6-fluoro-2,3-dioxoindole-1-carboxylate |
InChI |
InChI=1S/C18H6F2N2O7/c19-7-1-3-9-11(5-7)21(15(25)13(9)23)17(27)29-18(28)22-12-6-8(20)2-4-10(12)14(24)16(22)26/h1-6H |
InChI 键 |
JIYXFJRYDCIXAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)N(C(=O)C2=O)C(=O)OC(=O)N3C4=C(C=CC(=C4)F)C(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





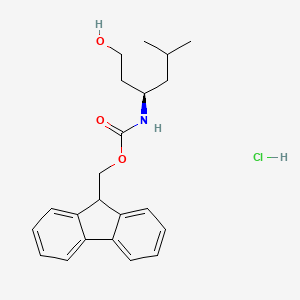


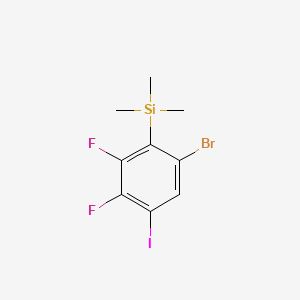
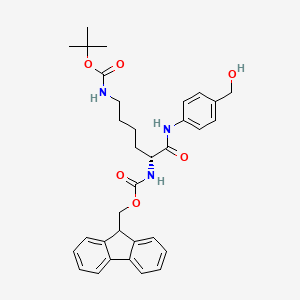
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)
